molecular formula C13H16N6O2S B10950669 methyl 5-methyl-7-(1-methyl-1H-pyrazol-4-yl)-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

methyl 5-methyl-7-(1-methyl-1H-pyrazol-4-yl)-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B10950669
M. Wt: 320.37 g/mol
InChI Key: WXQVLHMGISIKAG-UHFFFAOYSA-N
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Description

Methyl 5-methyl-7-(1-methyl-1H-pyrazol-4-yl)-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrazole ring, a triazolopyrimidine core, and a methylsulfanyl group. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl-7-(1-methyl-1H-pyrazol-4-yl)-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone under acidic conditions.

    Construction of the Triazolopyrimidine Core: The pyrazole derivative is then reacted with a suitable nitrile and a thiol to form the triazolopyrimidine core. This step often requires the use of a base such as sodium hydride or potassium carbonate.

    Methylation: The final step involves the methylation of the carboxylate group using methyl iodide in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and solvents to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-7-(1-methyl-1H-pyrazol-4-yl)-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring, using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylsulfanyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, sodium hydride

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced pyrazole derivatives

    Substitution: Substituted pyrazole derivatives

Scientific Research Applications

Methyl 5-methyl-7-(1-methyl-1H-pyrazol-4-yl)-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has a wide range of applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure, which may exhibit biological activity against various diseases.

    Materials Science: The compound’s heterocyclic structure makes it a candidate for use in the development of new materials, such as organic semiconductors and light-emitting diodes.

    Biological Research: It is used as a probe in biological studies to understand the interactions of heterocyclic compounds with biological macromolecules.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of methyl 5-methyl-7-(1-methyl-1H-pyrazol-4-yl)-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction may involve hydrogen bonding, π-π stacking, and hydrophobic interactions with the target molecules.

Comparison with Similar Compounds

Methyl 5-methyl-7-(1-methyl-1H-pyrazol-4-yl)-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

These compounds share similar heterocyclic structures but differ in their substituents and functional groups, which can significantly impact their chemical properties and biological activities. The unique combination of the pyrazole ring, triazolopyrimidine core, and methylsulfanyl group in this compound makes it distinct and potentially more versatile in its applications.

Properties

Molecular Formula

C13H16N6O2S

Molecular Weight

320.37 g/mol

IUPAC Name

methyl 5-methyl-7-(1-methylpyrazol-4-yl)-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C13H16N6O2S/c1-7-9(11(20)21-3)10(8-5-14-18(2)6-8)19-12(15-7)16-13(17-19)22-4/h5-6,10H,1-4H3,(H,15,16,17)

InChI Key

WXQVLHMGISIKAG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)SC)N1)C3=CN(N=C3)C)C(=O)OC

Origin of Product

United States

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